molecular formula C16H18INO3S B5114981 4-butoxy-N-(4-iodophenyl)benzenesulfonamide

4-butoxy-N-(4-iodophenyl)benzenesulfonamide

Cat. No.: B5114981
M. Wt: 431.3 g/mol
InChI Key: QOPKCGNFYVXXGH-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-iodophenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a butoxy group attached to the benzene ring, along with an iodophenyl group and a sulfonamide functional group

Properties

IUPAC Name

4-butoxy-N-(4-iodophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18INO3S/c1-2-3-12-21-15-8-10-16(11-9-15)22(19,20)18-14-6-4-13(17)5-7-14/h4-11,18H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPKCGNFYVXXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-iodophenyl)benzenesulfonamide can be achieved through a multi-step process involving the following key steps:

    Formation of 4-iodophenylamine: This can be synthesized by iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.

    Sulfonamide Formation: The 4-iodophenylamine is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form N-(4-iodophenyl)benzenesulfonamide.

    Butoxylation: The final step involves the reaction of N-(4-iodophenyl)benzenesulfonamide with butyl bromide in the presence of a base such as potassium carbonate to introduce the butoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-iodophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents such as boronic acids or organostannanes.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of various substituted benzenesulfonamides.

    Oxidation: Formation of butoxy-substituted aldehydes or carboxylic acids.

    Reduction: Formation of butoxy-substituted amines.

Scientific Research Applications

4-butoxy-N-(4-iodophenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The butoxy and iodophenyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodophenyl)benzenesulfonamide: Lacks the butoxy group, which may affect its solubility and reactivity.

    4-butoxybenzenesulfonamide: Lacks the

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